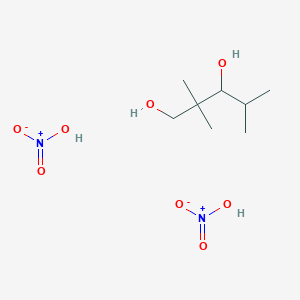
Nitric acid;2,2,4-trimethylpentane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid;2,2,4-trimethylpentane-1,3-diol is a chemical compound with the molecular formula C8H18O2. It is also known as 2,2,4-trimethyl-1,3-pentanediol. This compound is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain. It is commonly used in various industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,4-Trimethylpentane-1,3-diol can be synthesized through several methods. One common method involves the hydrogenation of diacetone alcohol (4-hydroxy-4-methyl-2-pentanone) in the presence of a catalyst such as nickel or palladium. The reaction typically occurs under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, 2,2,4-trimethylpentane-1,3-diol is produced on a large scale using similar hydrogenation processes. The starting material, diacetone alcohol, is readily available and the hydrogenation process is optimized for high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4-Trimethylpentane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethylpentane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent.
Biology: Employed in the preparation of biological buffers and reagents.
Medicine: Utilized in the formulation of pharmaceuticals and as a stabilizer for certain drugs.
Industry: Commonly used in the production of coatings, adhesives, and plasticizers.
Wirkmechanismus
The mechanism of action of 2,2,4-trimethylpentane-1,3-diol involves its ability to interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and reactivity. This compound can also act as a solvent, facilitating the dissolution and interaction of other substances .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate: Similar in structure but contains an ester group.
1,3-Dihydroxy-2,2,4-trimethyl pentane: Another diol with a similar backbone.
Uniqueness
2,2,4-Trimethylpentane-1,3-diol is unique due to its specific arrangement of methyl groups and hydroxyl groups, which confer distinct chemical properties such as higher boiling point and specific reactivity patterns compared to its analogs .
Eigenschaften
CAS-Nummer |
184900-90-1 |
|---|---|
Molekularformel |
C8H20N2O8 |
Molekulargewicht |
272.25 g/mol |
IUPAC-Name |
nitric acid;2,2,4-trimethylpentane-1,3-diol |
InChI |
InChI=1S/C8H18O2.2HNO3/c1-6(2)7(10)8(3,4)5-9;2*2-1(3)4/h6-7,9-10H,5H2,1-4H3;2*(H,2,3,4) |
InChI-Schlüssel |
MJNUKTYXCVNFNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(C)(C)CO)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


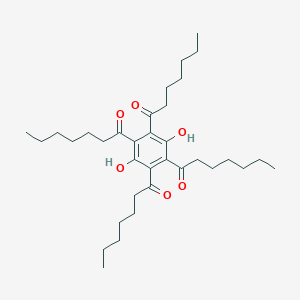
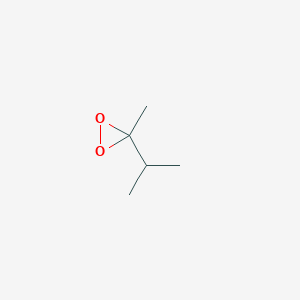
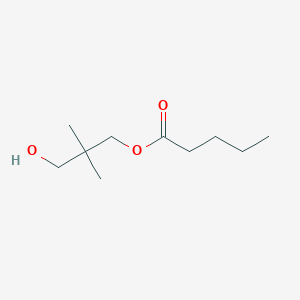
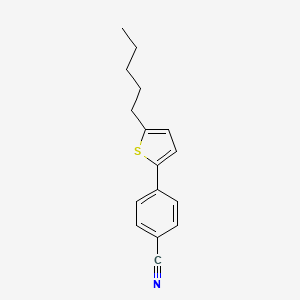
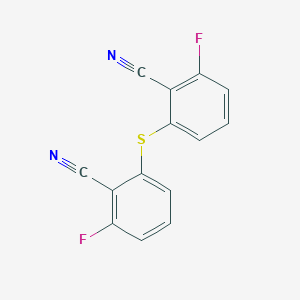
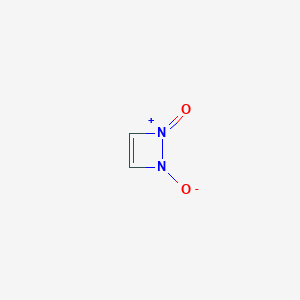

![N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide](/img/structure/B14273893.png)
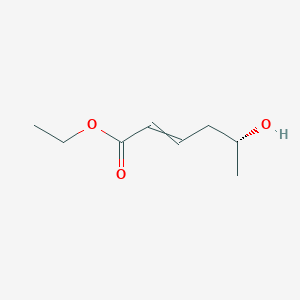
![6,6'-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione)](/img/structure/B14273897.png)

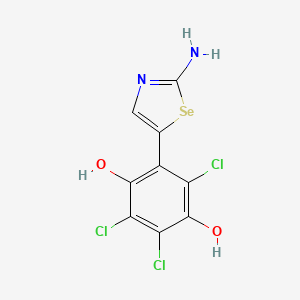
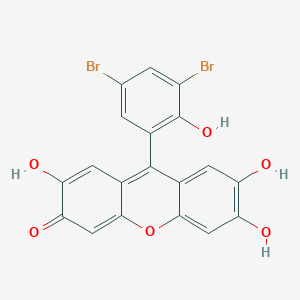
![3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile](/img/structure/B14273914.png)
